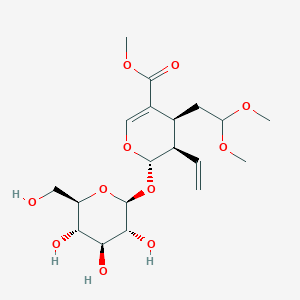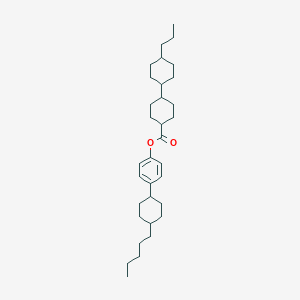
1,4-Bis(butylamino)benzo(g)phthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(butylamino)benzo(g)phthalazine, also known as BBP, is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and material science. BBP is a heterocyclic compound that contains two benzene rings and a phthalazine ring, with two butylamino substituents attached to the phthalazine ring. In
作用機序
The mechanism of action of 1,4-Bis(butylamino)benzo(g)phthalazine in cancer cells is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis, or programmed cell death. 1,4-Bis(butylamino)benzo(g)phthalazine has been shown to inhibit the activity of several enzymes involved in cell growth and division, including topoisomerase II and DNA polymerase. 1,4-Bis(butylamino)benzo(g)phthalazine has also been shown to induce the production of reactive oxygen species (ROS), which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
1,4-Bis(butylamino)benzo(g)phthalazine has been found to have several biochemical and physiological effects. In vitro studies have shown that 1,4-Bis(butylamino)benzo(g)phthalazine can inhibit the growth of cancer cells and induce apoptosis. 1,4-Bis(butylamino)benzo(g)phthalazine has also been shown to have antioxidant properties and can scavenge free radicals. In animal studies, 1,4-Bis(butylamino)benzo(g)phthalazine has been found to have low toxicity and can be administered at high doses without causing significant side effects.
実験室実験の利点と制限
1,4-Bis(butylamino)benzo(g)phthalazine has several advantages for lab experiments, including its ability to encapsulate and release drugs in a controlled manner, its low toxicity, and its ability to inhibit cell proliferation and induce apoptosis in cancer cells. However, 1,4-Bis(butylamino)benzo(g)phthalazine also has some limitations, including its relatively complex synthesis method and its limited solubility in water.
将来の方向性
1,4-Bis(butylamino)benzo(g)phthalazine has several potential future directions for scientific research. In medicine, 1,4-Bis(butylamino)benzo(g)phthalazine could be further studied as a potential treatment for various types of cancer, and as a drug delivery system for other drugs. In material science, 1,4-Bis(butylamino)benzo(g)phthalazine could be further studied for its potential use in the development of OLEDs and other electronic devices. Additionally, further studies could be conducted to better understand the mechanism of action of 1,4-Bis(butylamino)benzo(g)phthalazine in cancer cells, and to identify other potential applications for this compound in various fields.
合成法
The synthesis of 1,4-Bis(butylamino)benzo(g)phthalazine involves a multi-step process. The first step involves the synthesis of 4-nitrobenzo[g]phthalazine by reacting 4-nitrobenzyl chloride with phthalic anhydride in the presence of a base. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron or tin. The final step involves the reaction of the amino group with butylamine in the presence of a catalyst such as triethylamine.
科学的研究の応用
1,4-Bis(butylamino)benzo(g)phthalazine has been the subject of scientific research due to its potential applications in the fields of medicine and material science. In medicine, 1,4-Bis(butylamino)benzo(g)phthalazine has been found to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. 1,4-Bis(butylamino)benzo(g)phthalazine has also been studied for its potential use as a drug delivery system, due to its ability to encapsulate and release drugs in a controlled manner. In material science, 1,4-Bis(butylamino)benzo(g)phthalazine has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
特性
CAS番号 |
133825-72-6 |
|---|---|
製品名 |
1,4-Bis(butylamino)benzo(g)phthalazine |
分子式 |
C20H26N4 |
分子量 |
322.4 g/mol |
IUPAC名 |
1-N,4-N-dibutylbenzo[g]phthalazine-1,4-diamine |
InChI |
InChI=1S/C20H26N4/c1-3-5-11-21-19-17-13-15-9-7-8-10-16(15)14-18(17)20(24-23-19)22-12-6-4-2/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,21,23)(H,22,24) |
InChIキー |
AOHBHDLQXFWDQZ-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NN=C(C2=CC3=CC=CC=C3C=C21)NCCCC |
正規SMILES |
CCCCNC1=NN=C(C2=CC3=CC=CC=C3C=C21)NCCCC |
同義語 |
1,4-ABP 1,4-bis(butylamino)benzo(g)phthalazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)





![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)



![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)
